5-Bromo-2-methoxy-3-methylbenzoic acid
Description
5-Bromo-2-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 5, a methoxy group at position 2, and a methyl group at position 2. This compound belongs to a class of aromatic carboxylic acids widely used in pharmaceutical and material science research. Its structural features—electron-withdrawing (bromine, carboxylic acid) and electron-donating (methoxy, methyl) groups—create a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGJVQRRBRCFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylbenzoic acid typically involves the bromination of 2-methoxy-3-methylbenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron powder or a strong acid like trifluoromethanesulfonic acid. The reaction is performed under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar bromination process. The starting material, 2-methoxy-3-methylbenzoic acid, is treated with bromine in a suitable solvent, and the reaction is catalyzed by iron or another suitable catalyst. The reaction mixture is then purified to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxy-3-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system or chemical reaction in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The table below summarizes structurally related benzoic acid derivatives and their distinguishing features:
| Compound Name | Substituents (Positions) | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|---|
| 5-Bromo-2-methoxy-3-methylbenzoic acid | Br (5), OMe (2), Me (3), COOH (1) | - | - | Reference compound |
| 5-Bromo-2-methoxy-4-methylbenzoic acid | Br (5), OMe (2), Me (4), COOH (1) | 90326-61-7 | 0.87 | Methyl group at position 4 (para to COOH) |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | Br (3), OH (5), OMe (4), COOH (1) | 52783-66-1 | 0.92 | Bromine at position 3, hydroxy at 5 |
| 5-Bromo-4-chloro-2-methoxybenzoic acid | Br (5), Cl (4), OMe (2), COOH (1) | - | - | Chlorine at position 4 |
| 2-Amino-5-bromo-3-methoxybenzoic acid | NH₂ (2), Br (5), OMe (3), COOH (1) | 923289-30-9 | 0.76 | Amino group at position 2, methoxy at 3 |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid | Br (5), O-(3-Cl-Bn) (2), COOH (1) | 62176-35-6 | - | Bulky 3-chlorobenzyloxy group at position 2 |
Analysis of Substituent Effects
Electronic Effects
- The para-substitution may also lead to higher melting points due to improved crystalline packing .
- 3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) : The hydroxyl group at position 5 introduces hydrogen-bonding capability, which could enhance aqueous solubility and alter acidity (pKa) relative to the target compound. Bromine at position 3 may sterically hinder electrophilic substitution reactions .
Steric and Functional Group Effects
- 5-Bromo-4-chloro-2-methoxybenzoic acid : The chlorine atom at position 4 increases electronegativity, making the ring more electron-deficient. This could accelerate nucleophilic aromatic substitution reactions compared to the methyl-substituted analog. However, chlorine’s smaller size (vs. methyl) may reduce steric hindrance .
- 2-Amino-5-bromo-3-methoxybenzoic acid (CAS 923289-30-9): The amino group at position 2 introduces basicity and hydrogen-bond donor capacity, which may facilitate interactions in crystal engineering or biological systems. This contrasts with the methoxy group in the target compound, which acts only as a hydrogen-bond acceptor .
Bulk and Solubility
- 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS 62176-35-6) : The bulky 3-chlorobenzyloxy group at position 2 significantly increases molecular weight and lipophilicity, reducing aqueous solubility. This steric bulk may also impede participation in π-π stacking interactions, unlike the smaller methyl and methoxy groups in the target compound .
Biological Activity
5-Bromo-2-methoxy-3-methylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound (C₈H₇BrO₃) features a bromine atom and a methoxy group attached to a methyl-substituted benzoic acid structure. Its unique arrangement of substituents influences its chemical reactivity and biological activity, making it a valuable intermediate in various synthetic applications. The compound can undergo multiple chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which are essential for its use in synthesizing biologically active molecules.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of 2-methoxy-3-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction typically proceeds under controlled conditions to ensure high yield and purity .
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | NBS | Acetic acid, room temperature |
| 2 | Purification | Dichloromethane | Wash with Na₂CO₃, dry over MgSO₄ |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group enhances the compound's binding affinity and selectivity towards these targets. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties of various substituted benzoic acids, this compound exhibited significant inhibitory effects against several bacterial strains, demonstrating its potential as an antibacterial agent .
- Anti-HIV Activity : Research has indicated that derivatives of benzoic acids, including compounds similar to this compound, have shown promise as non-nucleoside inhibitors of HIV reverse transcriptase. These compounds can disrupt viral replication mechanisms, providing a basis for further exploration in HIV treatment .
Applications in Drug Development
This compound serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential roles in treating conditions such as diabetes and viral infections. For example, it is utilized in the development of SGLT2 inhibitors—medications aimed at managing blood glucose levels in diabetic patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
